Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate
Description
Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate is a heterocyclic compound featuring a coumarin (chromen-2-one) core substituted at position 4 with a phenyl group and at position 7 with an oxymethyl linker to a furan-2-carboxylate ester. This structure combines the aromatic and hydrogen-bonding capabilities of coumarin with the electron-rich furan ring, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-25-22(24)19-10-8-16(27-19)13-26-15-7-9-17-18(14-5-3-2-4-6-14)12-21(23)28-20(17)11-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJSDDMLPHVXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multiple steps, starting with the formation of the chromone core. One common synthetic route includes the following steps:
Formation of the Chromone Core: : This can be achieved through the cyclization of appropriate precursors such as phenols and β-keto esters.
Introduction of the Methyl Group: : The methyl group at the 5-position of the furan ring is introduced through methylation reactions.
Attachment of the Oxy Methyl Group: : The oxy methyl group at the 7-position of the chromen-2-one ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Nucleophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate: has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: : The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: : It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: : The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate can be contextualized against related derivatives, as outlined below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
The hexyl-substituted chromen derivative demonstrates significantly increased lipophilicity (XLogP3 = 6.8), which could improve membrane permeability but reduce aqueous solubility .
Biological Activity Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate shows antimycobacterial activity, attributed to its nitro and fluoro groups, which may interfere with bacterial iron homeostasis . Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate exhibits specific antimicrobial activity against Xanthomonas axonopodis, highlighting the role of side-chain modifications in targeting pathogens .
Crystallinity and Solubility
- The fluorinated nitro derivative forms high-quality crystals due to stacking interactions and minimal CH···O bonds, a property critical for X-ray crystallography and structure-based drug design .
- The target compound’s ester groups and aromatic systems likely confer moderate solubility, though this remains untested in the provided evidence.
Synthetic Methodology Analogous compounds (e.g., ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate) are synthesized via nucleophilic substitution using K₂CO₃ in DMF, suggesting a scalable route for the target compound .
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